Methotrexat-Hydrat
Übersicht
Beschreibung
Es ist strukturell dem Folsäure ähnlich und wird zur Behandlung verschiedener Krebsarten, Autoimmunerkrankungen und Eileiterschwangerschaften eingesetzt . Methotrexat-Hydrat wirkt durch Hemmung des Enzyms Dihydrofolat-Reduktase, das für die DNA-Synthese und Zellreplikation unerlässlich ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird in einem mehrstufigen Verfahren synthetisiert, das die Reaktion von 4-Amino-10-Methylfolat mit verschiedenen Reagenzien beinhaltet. Die Synthese beinhaltet typischerweise die Verwendung von Mineralsäuren und Alkalihydroxiden oder -carbonaten . Die Verbindung ist unlöslich in Wasser, Ethanol, Chloroform und Ether, aber löslich in Lösungen von Mineralsäuren und verdünnten Lösungen von Alkalihydroxiden und -carbonaten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die chemische Großsynthese unter kontrollierten Bedingungen. Das Verfahren beinhaltet die Herstellung einer Stammlösung unter Verwendung einer Mindestmenge an 1 M Natriumhydroxid, die dann mit Kochsalzlösung oder Medium verdünnt wird. Die verdünnte Stammlösung bleibt bei 4–8°C etwa eine Woche oder bei –20°C etwa einen Monat lang aktiv .
Wissenschaftliche Forschungsanwendungen
Methotrexat-Hydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Reagenz für verschiedene analytische Methoden verwendet, darunter Hochleistungsflüssigkeitschromatographie und Massenspektrometrie . In der Biologie wird es verwendet, um Zellwachstum und -teilung zu untersuchen sowie um Dihydrofolat-Reduktase in Zellkultur-Assays zu hemmen . In der Medizin wird this compound zur Behandlung von Krebsarten wie Brustkrebs, Leukämie, Lungenkrebs, Lymphom und Osteosarkom sowie von Autoimmunerkrankungen wie rheumatoider Arthritis und Psoriasis eingesetzt . In der Industrie wird es bei der Herstellung von Arzneimitteln und als Bestandteil von Zellkulturmedien verwendet .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es mehrere Enzyme hemmt, die für die Nukleotidsynthese verantwortlich sind, darunter Dihydrofolat-Reduktase, Thymidylatsynthase, Aminoimidazolcarboxamid-Ribonukleotid-Transformylase und Amidophosphoribosyltransferase . Diese Hemmung führt zur Unterdrückung der Entzündung und zur Verhinderung der Zellteilung, wodurch sie bei der Behandlung von Krebs und Autoimmunerkrankungen wirksam ist .
Wirkmechanismus
Target of Action
Methotrexate hydrate primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR is responsible for nucleotide synthesis, a crucial process for cell division and growth . By inhibiting DHFR, methotrexate hydrate can suppress inflammation and prevent cell division .
Mode of Action
Methotrexate hydrate acts as a competitive inhibitor of DHFR . It mimics the natural substrate of DHFR, folic acid, and binds to the enzyme’s active site, preventing the normal substrate from binding . This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby halting cell division and growth .
Biochemical Pathways
The primary biochemical pathway affected by methotrexate hydrate is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, methotrexate hydrate prevents the conversion of dihydrofolate to tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines . This disruption affects various downstream processes, including DNA replication, RNA transcription, and protein synthesis, ultimately leading to cell cycle arrest .
Pharmacokinetics
Methotrexate hydrate exhibits variable bioavailability , with higher absorption at lower doses . It is extensively bound to serum proteins and undergoes hepatic and intracellular metabolism . The elimination half-life ranges from 3 to 15 hours, depending on the dose . Methotrexate hydrate is primarily excreted in the urine, with a small amount eliminated in the feces .
Result of Action
The inhibition of DHFR by methotrexate hydrate leads to a decrease in DNA and RNA synthesis, resulting in cell cycle arrest . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making methotrexate hydrate an effective antineoplastic agent . Additionally, methotrexate hydrate can suppress inflammation, making it useful in the treatment of autoimmune diseases .
Action Environment
Methotrexate hydrate is unstable in basic solutions and light-sensitive, suggesting that its efficacy and stability could be influenced by environmental factors such as pH and light exposure . Furthermore, its activity can be affected by the presence of other drugs and the patient’s renal function . For cell culture work, methotrexate hydrate is prepared using a minimum amount of 1 M NaOH and then diluted with saline or medium. The diluted stock remains active at 4–8°C for about a week or at –20°C for about a month .
Biochemische Analyse
Biochemical Properties
Methotrexate hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division . Methotrexate hydrate also interacts with other enzymes and proteins, such as folylpolyglutamate synthetase, which converts methotrexate into its polyglutamate forms. These polyglutamates have a prolonged intracellular retention and enhanced inhibitory effects on DHFR .
Cellular Effects
Methotrexate hydrate exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells, by blocking DNA synthesis . Methotrexate hydrate also affects cell signaling pathways, leading to the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukins . Additionally, it influences gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis . Methotrexate hydrate’s impact on cellular metabolism includes the inhibition of purine and pyrimidine synthesis, which further contributes to its antiproliferative and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of methotrexate hydrate involves its binding to dihydrofolate reductase, resulting in the inhibition of folate metabolism . This binding prevents the formation of tetrahydrofolate, leading to a decrease in the synthesis of purines and thymidylate . Methotrexate hydrate also undergoes polyglutamation, which enhances its retention and inhibitory effects within cells . The inhibition of folate metabolism disrupts DNA synthesis and repair, ultimately leading to cell death . Additionally, methotrexate hydrate modulates the activity of various signaling pathways, including those involved in inflammation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methotrexate hydrate can change over time due to its stability, degradation, and long-term impact on cellular function. Methotrexate hydrate is relatively stable under physiological conditions, but it can degrade in basic environments . Long-term exposure to methotrexate hydrate has been shown to cause cumulative effects on cellular function, including the suppression of immune responses and the induction of apoptosis in cancer cells . In vitro and in vivo studies have demonstrated that methotrexate hydrate’s effects can persist even after the drug is no longer present, due to its prolonged intracellular retention .
Dosage Effects in Animal Models
The effects of methotrexate hydrate vary with different dosages in animal models. At low doses, methotrexate hydrate primarily exerts anti-inflammatory effects by inhibiting the proliferation of immune cells . Higher doses are required to achieve antineoplastic effects, as they inhibit the proliferation of cancer cells by blocking DNA synthesis . High doses of methotrexate hydrate can also cause toxic effects, such as gastrointestinal mucositis, hepatotoxicity, and nephrotoxicity . These adverse effects are dose-dependent and can be mitigated by adjusting the dosage and administration schedule .
Metabolic Pathways
Methotrexate hydrate is involved in several metabolic pathways, primarily through its inhibition of dihydrofolate reductase . This inhibition disrupts the folate cycle, leading to a decrease in the synthesis of purines and thymidylate . Methotrexate hydrate is also metabolized by folylpolyglutamate synthetase, which converts it into polyglutamate forms that have enhanced inhibitory effects on DHFR . Additionally, methotrexate hydrate can affect metabolic flux and metabolite levels by altering the availability of folate and its derivatives .
Transport and Distribution
Methotrexate hydrate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via the reduced folate carrier and the proton-coupled folate transporter . Once inside the cell, methotrexate hydrate can be polyglutamated, which enhances its retention and inhibitory effects . Methotrexate hydrate is also distributed to various tissues, including the liver, kidneys, and bone marrow, where it can exert its therapeutic and toxic effects . The transport and distribution of methotrexate hydrate are influenced by factors such as plasma protein binding and the expression of transporters .
Subcellular Localization
Methotrexate hydrate’s subcellular localization is primarily within the cytoplasm, where it inhibits dihydrofolate reductase and disrupts folate metabolism . The polyglutamate forms of methotrexate hydrate can also accumulate in the nucleus, where they inhibit DNA synthesis and repair . Methotrexate hydrate’s activity and function are influenced by its subcellular localization, as the inhibition of folate metabolism in the cytoplasm and nucleus leads to the suppression of cell proliferation and induction of apoptosis . Additionally, methotrexate hydrate can be targeted to specific compartments or organelles through post-translational modifications and interactions with transporters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methotrexate hydrate is synthesized through a multi-step process that involves the reaction of 4-amino-10-methylfolic acid with various reagents. The synthesis typically involves the use of mineral acids and alkali hydroxides or carbonates . The compound is insoluble in water, ethanol, chloroform, and ether but is soluble in solutions of mineral acids and dilute solutions of alkali hydroxides and carbonates .
Industrial Production Methods: Industrial production of methotrexate hydrate involves large-scale chemical synthesis under controlled conditions. The process includes the preparation of a stock solution using a minimum amount of 1 M sodium hydroxide, which is then diluted with saline or medium. The diluted stock remains active at 4–8°C for about a week or at –20°C for about a month .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methotrexat-Hydrat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist ein potenter Inhibitor der Dihydrofolat-Reduktase, einem Enzym, das an der zellulären DNA-Synthese beteiligt ist .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Mineralsäuren, Alkalihydroxide und -carbonate. Die Verbindung ist in basischen Lösungen instabil und muss für die Langzeitlagerung vor Licht geschützt werden .
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, sind 7-Hydroxymethotrexat und Methotrexat-Polyglutamate. Diese Metaboliten werden in der Leber, im Darm und in den roten Blutkörperchen gebildet .
Vergleich Mit ähnlichen Verbindungen
Methotrexat-Hydrat wird häufig mit anderen Folatantagonisten wie Aminopterin und Trimetrexat verglichen. Während all diese Verbindungen die Dihydrofolat-Reduktase hemmen, wird this compound aufgrund seiner Stabilität und geringeren Toxizität bevorzugt . Aminopterin ist beispielsweise lichtempfindlich und toxischer, wodurch this compound eine sicherere und effektivere Option darstellt .
Liste ähnlicher Verbindungen:- Aminopterin
- Trimetrexat
- Pemetrexed
- Raltitrexed
This compound zeichnet sich durch seine breite Palette von Anwendungen, Stabilität und relativ geringere Toxizität im Vergleich zu anderen ähnlichen Verbindungen aus .
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJYMUQSRFJSEW-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217789 | |
Record name | Methotrexate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6745-93-3, 133073-73-1 | |
Record name | Methotrexate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methotrexate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L(+)-Amethopterin hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOTREXATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.